molecular formula C14H8Cl2N2O2S B12222323 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B12222323
M. Wt: 339.2 g/mol
InChI Key: BHNRHWYZONDKSE-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using chlorine or other chlorinating agents.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones.

    Coupling Reactions: The final step involves coupling the furan ring with the thiazole ring and the dichlorophenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of furan carboxamides with biological targets.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide: can be compared with other furan carboxamides, thiazole derivatives, and dichlorophenyl compounds.

    Examples: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H8Cl2N2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-2-1-8(7-10(9)16)11-3-4-12(20-11)13(19)18-14-17-5-6-21-14/h1-7H,(H,17,18,19)

InChI Key

BHNRHWYZONDKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl)Cl

Origin of Product

United States

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